molecular formula C14H22N2 B6302646 rac-1,2-Diaminodiamantane CAS No. 2077236-63-4

rac-1,2-Diaminodiamantane

Cat. No. B6302646
CAS RN: 2077236-63-4
M. Wt: 218.34 g/mol
InChI Key: KCBBDKCJTHNOIM-UHFFFAOYSA-N
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Description

“rac-1,2-Diaminodiamantane” is a bulky, lipophilic, and chiral ligand . It has been used in the preparation of new platinum(II) complexes with chloride and oxalate ligands . These complexes have been evaluated as anti-proliferation agents for human ovarian cancer cell lines .


Synthesis Analysis

The synthesis of “this compound” involves its employment in the preparation of new platinum(II) complexes with chloride and oxalate ligands . The dichloride complexes, which have a higher solubility, were evaluated as anti-proliferation agents for human ovarian cancer cell lines .


Molecular Structure Analysis

The unit cell of (S,S)-1,2-diaminodiamantane was determined using 9978 reflections and the structure was solved in the monoclinic space group P21 . The asymmetric unit contains the cation, two chloride anions, and a methanol molecule .


Chemical Reactions Analysis

The binding of diamondoid-based platinum complexes to nucleotides was tested for both enantiomers with guanosine monophosphate (GMP) and deoxyguanosine monophosphate (dGMP). It occurs at a similar or faster rate for both isomers compared to cisplatin despite greatly increased steric demand .

Advantages and Limitations for Lab Experiments

The main advantage of using rac-rac-1,2-Diaminodiamantaneiamantane in lab experiments is its high solubility in water and ethanol. This makes it easier to handle and store. Additionally, the reaction is typically complete within 48 hours, making it a relatively quick process. The main limitation of using rac-rac-1,2-Diaminodiamantaneiamantane is that it is a hazardous substance and should be handled with care.

Future Directions

For research on rac-rac-1,2-Diaminodiamantaneiamantane include further investigation into its potential applications in the medical field, including its potential use as an antifungal agent and as an inhibitor of the enzyme acetylcholinesterase. Additionally, further research into its mechanism of action and its ability to form new compounds could lead to the development of new drugs and therapies. Additionally, further research into its synthesis methods could lead to more efficient and cost-effective methods of production.

Synthesis Methods

Rac-rac-1,2-Diaminodiamantaneiamantane is typically synthesized by reacting a diamantane derivative with a primary amine. The reaction is usually carried out in an inert solvent, such as dichloromethane, at a temperature of around 0-5°C. The reaction is typically complete within 48 hours.

Scientific Research Applications

Rac-rac-1,2-Diaminodiamantaneiamantane has been studied for its potential applications in the medical field. It has been used as a building block in the synthesis of various bioactive compounds, such as antifungal agents, antiviral agents, and inhibitors of the enzyme acetylcholinesterase. It has also been used in the synthesis of peptides, nucleosides, and oligonucleotides.

Biochemical Analysis

Biochemical Properties

Rac-1,2-Diaminodiamantane interacts with various biomolecules in its role as a ligand for platinum(II) complexes. The binding of these diamondoid-based platinum complexes to nucleotides has been tested for both enantiomers with guanosine monophosphate (GMP) and deoxyguanosine monophosphate (dGMP). The binding occurs at a similar or faster rate for both isomers compared to cisplatin despite greatly increased steric demand .

Cellular Effects

This compound, in the form of its platinum(II) complexes, has demonstrated antiproliferative activity against human ovarian cancer cell lines A2780 and cisplatin-resistant A2780cis . Its R,R-enantiomer showed increased efficacy compared to cisplatin for both cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a ligand in platinum(II) complexes. These complexes bind to nucleotides such as GMP and dGMP, forming inter- and intrastrand DNA cross-links that block repair mechanisms .

properties

IUPAC Name

pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c15-13-5-7-1-9-10-2-8(4-11(9)13)6-14(13,16)12(10)3-7/h7-12H,1-6,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBBDKCJTHNOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C4C1C5CC(C4)CC3(C5(C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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